Cas no 2439-69-2 (1'H-Cholest-2-eno[3,2-b]indole,1'-methyl-, (5a)-(9CI))
![1'H-Cholest-2-eno[3,2-b]indole,1'-methyl-, (5a)-(9CI) structure](https://pt.kuujia.com/scimg/cas/2439-69-2x500.png)
2439-69-2 structure
Nome do Produto:1'H-Cholest-2-eno[3,2-b]indole,1'-methyl-, (5a)-(9CI)
1'H-Cholest-2-eno[3,2-b]indole,1'-methyl-, (5a)-(9CI) Propriedades químicas e físicas
Nomes e Identificadores
-
- 1'H-Cholest-2-eno[3,2-b]indole,1'-methyl-, (5a)-(9CI)
- 1'-Methyl-1'H-5α-cholest-2-eno[3,2-b]indole
- 7,12a,14a-trimethyl-1-(6-methylheptan-2-yl)-1,2,3,3a,3b,4,5,5a,6,7,12,12a,12b,13,14,14a-hexadecahydrocyclopenta[5,6]naphtho[2,1-b]carbazole
- AC1L6JZ8
- AC1Q1GMX
- AG-K-56898
- AGN-PC-00IOCA
- AR-1H2833
- CTK4F3565
- NSC61709
- NSC-61709
- 1'H-Cholest-2-eno[3,2-b]indole, 1'-methyl-, (5.alpha.)-
- 1-(1,5-Dimethylhexyl)-7,12a,14a-trimethyl-1,2,3,3a,3b,4,5,5a,6,7,12,12a,12b,13,14,14a-hexadecahydrocyclopenta[5,6]naphtho[2,1-b]carbazole #
- DTXSID80289513
- 2439-69-2
- SFOFIYGIGSPKJY-UHFFFAOYSA-N
- 1'H-5.alpha.-Cholest-2-eno[3, 1'-methyl-
- 1'H-Cholest-2-eno[3, 1'-methyl-, (5.alpha.)-
- 1'H-5.alpha.-Cholest-2-eno[3,2-b]indole, 1'-methyl-
-
- Inchi: InChI=1S/C34H51N/c1-22(2)10-9-11-23(3)28-16-17-29-26-15-14-24-20-32-27(25-12-7-8-13-31(25)35(32)6)21-34(24,5)30(26)18-19-33(28,29)4/h7-8,12-13,22-24,26,28-30H,9-11,14-21H2,1-6H3
- Chave InChI: SFOFIYGIGSPKJY-UHFFFAOYSA-N
- SMILES: CC(CCCC(C1CCC2C3CCC4CC5N(C)C6=CC=CC=C6C=5CC4(C)C3CCC12C)C)C
Propriedades Computadas
- Massa Exacta: 473.40243
- Massa monoisotópica: 473.402150631g/mol
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 0
- Contagem de aceitadores de ligações de hidrogénio: 0
- Contagem de Átomos Pesados: 35
- Contagem de Ligações Rotativas: 5
- Complexidade: 758
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 8
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- XLogP3: 11.2
- Superfície polar topológica: 4.9Ų
Propriedades Experimentais
- PSA: 4.93
- LogP: 9.21430
1'H-Cholest-2-eno[3,2-b]indole,1'-methyl-, (5a)-(9CI) Literatura Relacionada
-
Hao Dong,Kaijun Xiao,Donghui Luo RSC Adv., 2017,7, 18946-18952
-
Y. Guo,J.-M. Basset,H. Kameyama Chem. Commun., 2015,51, 12044-12047
-
4. Transition states for cysteine redox processes modeled by DFT and solvent-assisted proton exchange†Craig A. Bayse Org. Biomol. Chem., 2011,9, 4748-4751
-
Sudip Mandal,Barla Thirupathi Org. Biomol. Chem., 2020,18, 5287-5314
2439-69-2 (1'H-Cholest-2-eno[3,2-b]indole,1'-methyl-, (5a)-(9CI)) Produtos relacionados
- 1213675-27-4((1S)-1-(2-ANTHRYL)-2-METHYLPROPYLAMINE)
- 1261676-70-3(2-(Difluoromethyl)-4-iodonitrobenzene)
- 2138421-48-2(3-amino-N-cyclobutyl-N-methyl-N-propylbenzene-1-sulfonoimidamide)
- 2141326-51-2(4-(2,4-dimethyl-1H-imidazol-1-yl)thiophene-2-carbaldehyde)
- 136081-47-5(3-Acetyl-4-hydroxybenzene-1-sulfonamide)
- 942010-19-7(ethyl 4-{1,1'-biphenyl-4-amido}-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate)
- 2137843-12-8(Cyclohexanesulfonamide, N,3,4-trimethyl-)
- 1236263-39-0(N-Butyl-N-methylpyrrolidine-2-carboxamide hydrochloride)
- 2172528-75-3(4-(1-Aminocycloheptyl)-1-methylpiperidin-4-ol)
- 2137482-60-9(8,8-Difluoro-4-phenylmethoxycarbonyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid)
Fornecedores recomendados
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Membro Ouro
CN Fornecedor
Reagente

atkchemica
Membro Ouro
CN Fornecedor
Reagente

Nanjing Jubai Biopharm
Membro Ouro
CN Fornecedor
A granel

Zhejiang Brunova Technology Co., Ltd.
Membro Ouro
CN Fornecedor
A granel

Essenoi Fine Chemical Co., Limited
Membro Ouro
CN Fornecedor
Reagente